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Structural Modifications and Their Effects

The table below summarizes how modifications to the celastrol structure influence its activity, based on

recent research.

Modification
Type

Site of
Modification

Biological Activity /
Consequence

Key Findings / Experimental
Models

Carboxylic
Acid
Conversion

C-29 (Carboxyl
group)

Heat Shock
Response (HSR) &

Antioxidant
Response [1]

Primary amide showed lower EC50
(1.7 μM) vs. celastrol (2.2 μM) in

HSR; activity decreased with
increased methyl substitution on

amide nitrogen [1].

Biotinylated
Probes

C-29 (via extended

alkyl chain)

Target Identification

& HSR [1]

Probe with longer linker (compound

24) retained good activity (HSR
EC50 = 6.6 μM); used to identify

Annexin II, eEF1A, and β-tubulin as
potential targets [1].

Covalent
Target
Engagement

C-173 of PRDX1
(Quinone methide)

Anticancer
(Colorectal Cancer)

[2]

Celastrol covalently binds to PRDX1
(IC50 = 0.29 μM), inhibiting

peroxidase activity; crystal structure
confirmed binding mode [2].
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Modification
Type

Site of
Modification

Biological Activity /
Consequence

Key Findings / Experimental
Models

Derivative for
Selectivity

Multiple sites

(based on PRDX1
crystal structure)

Increased Selectivity

& Reduced Toxicity
[2]

Derivative 19-048 showed improved

potency & selectivity for PRDX1 over
PRDX2-PRDX6; anti-tumor efficacy

in xenograft mice was PRDX1-
dependent [2].

Drug Delivery
Conjugates

N/A (Encapsulation
or conjugation)

Enhanced Efficacy &
Reduced Toxicity [3]

Aptamer-celastrol conjugate
increased water solubility and target

selectivity in pancreatic cancer;
various carriers (liposomes,

dendrimers) improve bioavailability
[3].

Experimental Protocols for Key Studies

To ensure your guide provides supporting experimental data, here are the core methodologies from the

pivotal studies cited above.

SAR Analysis via Carboxylic Acid Modification [1]

Objective: To determine a suitable site for attaching affinity probes without compromising

bioactivity.
Synthesis: Celastrol's carboxylic acid (C-29) was activated with HATU and coupled with

various amines to generate primary, secondary, and tertiary amides.
Biological Assay: Analogs were tested in a HeLa cell line stably transfected with a luciferase

reporter gene under the control of the human hsp70.1 promoter. The EC50 (half-maximal
effective concentration) for inducing the Heat Shock Response (HSR) was determined and

compared to celastrol.

Target Identification via Covalent Binding [2]

Objective: To identify and validate the direct target responsible for celastrol's ROS-mediated
anticancer effects.

Computational Screening: A novel tool (OTTER) was used to analyze RNA-seq data from
celastrol-treated cells and enrich potential redox-related targets via text mining of PubMed
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abstracts.

Biochemical Assays:
Peroxidase Activity Inhibition: Recombinant human PRDX1-PRDX6 proteins were

used to measure the IC50 of celastrol.
Binding Affinity: Surface Plasmon Resonance (SPR) confirmed direct binding.

Covalent Bond Confirmation: Click chemistry with an alkynylated celastrol probe and
mass spectrometry identified Cys-173 of PRDX1 as the specific covalent binding site.

Functional Validation: Anti-tumor efficacy of celastrol and its derivative was significantly
diminished in xenograft mice bearing PRDX1 knock-down colorectal cancer cells.

Mechanism of Action in Cancer Cells [4]

Objective: To elucidate the signaling pathways through which celastrol induces cell death in
glioma.

In Vitro Models: Human (U251, U87-MG) and rat (C6) glioma cell lines.
Key Techniques:

Cell Viability: CCK-8 assay.
Apoptosis & Cell Cycle: Flow cytometry.

Autophagy: Immunoblotting for LC3B and p62 accumulation; confocal microscopy using
ptfLC3 plasmid.

Pathway Analysis: Western blot to detect phosphorylation/activation of JNK, Akt, and
mTOR.

ROS Measurement: Fluorescence-based ROS assay; using inhibitor N-Acetyl-L-cysteine
(NAC) to confirm ROS involvement.

Visualizing Key Signaling Pathways

The following diagram illustrates the interconnected signaling pathways through which celastrol exerts its

anticancer effects, as identified in the research.

Key Takeaways for Drug Development

Based on the current research, here are critical points for your comparison guide:

The C-29 Position is Key for Initial SAR: Modifying the carboxylic acid at C-29 is a viable strategy
for creating probes and conjugates, as some analogs retain or even improve activity [1]. This site is

prime for improving pharmacokinetics without altering the core scaffold.
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The Quinone Methide is Crucial for Covalent Activity: The electrophilic quinone methide group is

essential for celastrol's activity, enabling covalent binding to cysteine residues in targets like PRDX1
[2]. This must be preserved or carefully engineered in analogs intended to act through similar

mechanisms.
Multi-Target Action is a Hallmark: Celastrol's effects are not mediated by a single target but by

modulating multiple pathways simultaneously (e.g., PRDX1/ROS, JAK2/STAT3, HSP induction) [5] [6]
[2]. This polypharmacology is central to its efficacy but complicates target-specific drug design.

Strategies to Mitigate Toxicity are Advancing: Structural modification based on crystal structures
(e.g., derivative 19-048) and advanced drug delivery systems (e.g., aptamer conjugates,

nanocarriers) are promising approaches to enhance selectivity, improve bioavailability, and reduce the
systemic toxicity that currently limits clinical use [3] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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